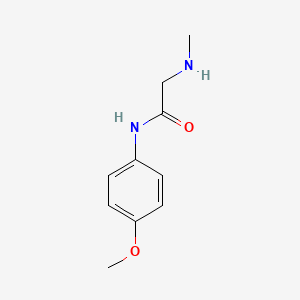

N-(4-methoxyphenyl)-2-(methylamino)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVSEPALGPXALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide typically begins with 4-methoxyaniline and methylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods:

- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-methoxyphenyl)-2-(methylamino)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

Reduction: The compound can be reduced to form N-(4-methoxyphenyl)-2-(methylamino)ethanol under appropriate conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: N-(4-methoxyphenyl)-2-(methylamino)ethanol.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-2-(methylamino)acetamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biology

Research has indicated that this compound may influence enzyme activity and cell signaling pathways . It is studied for its potential to modulate biological processes through interactions with specific molecular targets.

Medicine

Ongoing research is exploring the therapeutic applications of this compound, particularly in the development of new drugs aimed at treating neurological disorders. Its ability to interact with neurotransmitter systems suggests potential uses as an antidepressant or neuroprotective agent.

Pharmacological Effects

The pharmacological profile of this compound includes several noteworthy effects:

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects by modulating serotonin levels in animal models.

- Neuroprotective Effects : Potential neuroprotective properties have been observed, possibly through antioxidant mechanisms or by enhancing neurotrophic factors.

- Antimicrobial Activity : Some studies indicate antibacterial properties against certain Gram-positive and Gram-negative bacteria, warranting further investigation into its efficacy as an antimicrobial agent.

Case Studies and Research Findings

-

Antidepressant Activity Study :

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in serotonin levels, suggesting its potential as an antidepressant agent. -

Neuroprotective Effects Research :

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential role in treating neurodegenerative diseases. -

Antimicrobial Efficacy Investigation :

Research evaluating the compound's antibacterial properties revealed effectiveness against specific bacterial strains, indicating its potential application in developing new antimicrobial therapies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Lacks methylamino group | Limited biological activity |

| N-(4-Methoxyphenyl)-2-chloroacetamide | Chlorine substitution increases reactivity | Potentially enhanced enzyme inhibition |

| N-(4-Methoxyphenyl)-2-ethylaminoacetamide | Ethyl group influences lipophilicity | Enhanced neuroprotective effects |

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of N-(4-methoxyphenyl)-2-(methylamino)acetamide depends on its specific application. In general, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity.

- For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Cancer Activity

Several acetamide derivatives with N-(methoxyphenyl) groups exhibit potent anticancer activity. For example:

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) showed remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays, attributed to the electron-withdrawing quinazoline-sulfonyl group enhancing DNA intercalation .

- N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9) displayed moderate growth inhibition (MGI% = 10%) in tumor models, though less active than sulfamoylphenyl analogs .

Key Insight : The introduction of bulky heterocyclic groups (e.g., quinazoline, thiazole) enhances cytotoxicity, while methoxy groups improve cell permeability .

Table 1: Anticancer Activity of Selected Analogs

Enzyme Inhibition and Metabolic Effects

- N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) demonstrated α-glucosidase inhibitory activity, with 3a (IC50 = 69 µM) outperforming analogs due to naphthalene-induced hydrophobic interactions. In vivo, these compounds reduced blood glucose levels by 20–25% in diabetic models .

- Thiazolotriazole acetamides (Compounds 26–32) exhibited MMP inhibitory activity, with trifluoromethylphenyl derivatives showing enhanced binding to inflammatory targets .

Key Insight : Hydrophobic substituents (e.g., naphthalene, trifluoromethyl) improve enzyme inhibition, while methoxy groups enhance metabolic stability .

Table 2: Physicochemical Comparison

Critical Analysis of Substituent Effects

- Methoxy Group : Enhances solubility and bioavailability by increasing polarity. For example, N-(4-Ethoxyphenyl) analogs (e.g., 876566-09-5) showed similar solubility profiles .

- However, methylamino-containing analogs are underrepresented in the literature compared to sulfonyl or heterocyclic derivatives .

- Heterocyclic Additions : Quinazoline, thiazole, and thiazolotriazole moieties significantly boost anticancer and anti-inflammatory activities but may reduce metabolic stability .

Biological Activity

N-(4-methoxyphenyl)-2-(methylamino)acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's properties, synthesis, biological interactions, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₃N₂O₂ and a molecular weight of approximately 195.23 g/mol. The compound features a methoxy group attached to a phenyl ring, along with a methylamino group linked to an acetamide moiety. Its structural characteristics contribute to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₂O₂ |

| Molecular Weight | 195.23 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the acetamide structure through the reaction of 4-methoxyphenyl and methylamine. The specific conditions can be optimized for yield and purity depending on laboratory protocols.

Pharmacological Potential

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety disorders.

- Neurotransmitter Interaction : The compound may act as a modulator of serotonin receptors, which are crucial in mood regulation.

- Antidepressant Activity : Preliminary studies indicate that it could exhibit antidepressant-like effects in animal models, potentially due to its influence on serotonin levels.

Anti-inflammatory Effects

Recent investigations have highlighted the compound's anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions like asthma and other inflammatory diseases.

- Inhibition of Cytokines : Studies have demonstrated that this compound can reduce levels of IL-4, IL-5, and TNF-α in vitro and in vivo models.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on mouse models exhibiting depressive-like behaviors. The results indicated:

- Dosage : Mice treated with varying doses (10 mg/kg and 20 mg/kg) showed significant improvements in behavioral tests compared to control groups.

- Mechanism : The compound was found to enhance serotonergic activity, evidenced by increased serotonin levels in the hippocampus.

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of this compound in a murine model of asthma:

- Findings : Treatment with this compound led to a marked decrease in airway hyperresponsiveness and reduced eosinophil infiltration in lung tissues.

- Cytokine Analysis : Significant reductions in IL-13 and eotaxin levels were observed post-treatment.

Q & A

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize chiral auxiliaries (e.g., Evans oxazolidinones) or employ asymmetric catalysis (Jacobsen’s ligands). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Continuous flow reactors improve yield (80%→95%) and reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.